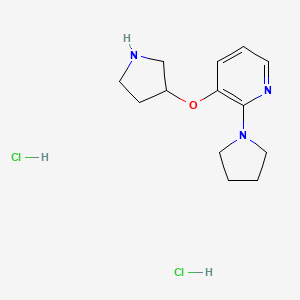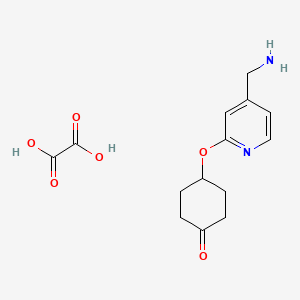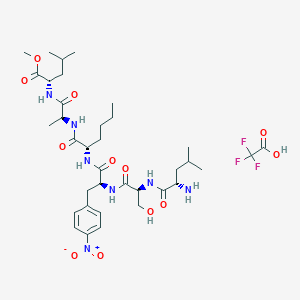![molecular formula C8H9N3O2S B1450633 3-(2-アミノエチル)チエノ[3,2-d]ピリミジン-2,4(1H,3H)-ジオン CAS No. 1934800-66-4](/img/structure/B1450633.png)
3-(2-アミノエチル)チエノ[3,2-d]ピリミジン-2,4(1H,3H)-ジオン
概要
説明
3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core.
科学的研究の応用
3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
作用機序
Target of Action
The primary target of 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione interacts with its target, Cyt-bd, by inhibiting its function . This inhibition results in a disruption of the energy metabolism of the Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption leads to downstream effects that include the depletion of ATP .
Result of Action
The result of the action of 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is the inhibition of the Cyt-bd in Mycobacterium tuberculosis . This leads to a disruption of the energy metabolism pathway and a depletion of ATP . The compound has shown activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 .
Action Environment
The action, efficacy, and stability of 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be influenced by various environmental factors. For instance, the compound was found to be less potent against Mycobacterium tuberculosis H37Rv compared to N0145, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted Mycobacterium tuberculosis H37Rv strain .
生化学分析
Biochemical Properties
3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . The compound inhibits the activity of cytochrome bd oxidase, leading to a disruption in the bacterial energy metabolism. Additionally, 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione interacts with other proteins and biomolecules, potentially affecting various biochemical pathways.
Cellular Effects
The effects of 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has shown cytotoxic effects on various cancer cell lines, including human leukemia HL-60, cervix carcinoma KB3-1, and colon carcinoma HCT116 cells . The compound induces apoptosis and inhibits cell proliferation, making it a potential candidate for anticancer therapy.
Molecular Mechanism
At the molecular level, 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to cytochrome bd oxidase, inhibiting its activity and disrupting the electron transport chain in Mycobacterium tuberculosis . This inhibition leads to a decrease in ATP production, ultimately affecting the bacterial survival. Additionally, the compound has been shown to interact with other biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione have been studied over time. The compound exhibits stability under various conditions, although it may degrade over extended periods. Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells, with consistent inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased cell death and inhibition of tumor growth . At very high doses, the compound may exhibit toxic effects, including damage to healthy tissues and organs. It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects.
Metabolic Pathways
3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. In particular, its inhibition of cytochrome bd oxidase affects the respiratory chain and energy metabolism in Mycobacterium tuberculosis . Additionally, the compound may interact with other metabolic enzymes, leading to changes in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione within cells and tissues are critical for its biological activity. The compound is likely transported via specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, the compound may localize to specific compartments, such as mitochondria, where it exerts its effects on the electron transport chain and energy metabolism.
Subcellular Localization
The subcellular localization of 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in its activity and function. The compound may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications . This localization allows the compound to interact with key enzymes and biomolecules, leading to its observed biochemical and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of thiophene-2-carboxamides in the presence of formic acid . This method yields thieno[3,2-d]pyrimidin-4-ones in excellent yields (80-98%) by heating the respective thiophene-2-carboxamides . Another approach involves the use of cage-like amines in a one-pot green synthetic experiment for pyrimidine core annulation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of tandem cyclization reactions or one-pot multi-component reactions combined with microwave-assisted reactions or new catalysts are promising approaches to enhance yield and reduce costs .
化学反応の分析
Types of Reactions
3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the thieno[3,2-d]pyrimidine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the aminoethyl side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aminoethyl side chain .
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have shown similar anticancer activities.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines: These derivatives have been designed for their potential as anticancer agents.
Uniqueness
3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific aminoethyl side chain, which enhances its solubility and bioavailability compared to other thieno[3,2-d]pyrimidine derivatives .
特性
IUPAC Name |
3-(2-aminoethyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c9-2-3-11-7(12)6-5(1-4-14-6)10-8(11)13/h1,4H,2-3,9H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNJMJNELSRHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)N(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride](/img/structure/B1450552.png)

![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)
![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-3-oxobutanoate](/img/structure/B1450557.png)





![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1450570.png)


